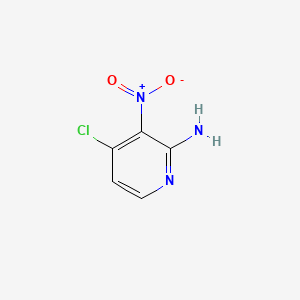

2-Amino-4-chloro-3-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives as Heterocyclic Scaffolds in Chemical Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their presence being integral to numerous natural products, including vitamins and alkaloids. researchgate.net The pyridine nucleus is a common feature in many pharmaceutical drugs, and its incorporation is a widely used strategy in drug discovery. ajrconline.orgrsc.org The versatility of pyridine scaffolds stems from their structural and electronic properties. The nitrogen atom in the six-membered aromatic ring imparts basicity and influences the reactivity of the entire molecule. jchemrev.com

Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. jchemrev.com Their ability to interact with various biological targets like enzymes and receptors has led to the development of numerous therapeutic agents. researchgate.netrsc.org The adaptability of the pyridine ring allows for the introduction of various substituents, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile. ajrconline.org

Unique Structural Features and Reactivity Context of 2-Amino-4-chloro-3-nitropyridine (B16103)

The chemical behavior of this compound is dictated by the interplay of its three distinct substituents: an amino group at position 2, a chloro group at position 4, and a nitro group at position 3. smolecule.com This specific arrangement of electron-donating (amino) and electron-withdrawing (chloro, nitro) groups on the pyridine ring creates a unique electronic landscape that governs its reactivity.

Influence of Amino, Chloro, and Nitro Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring is significantly modulated by the electronic effects of its substituents. The nitrogen heteroatom itself makes the pyridine ring electron-deficient compared to benzene, rendering it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack, particularly at the 2 and 4 positions. wikipedia.orguoanbar.edu.iq

The substituents on this compound further influence this inherent reactivity:

Amino Group (-NH2): As a strong electron-donating group, the amino group at the 2-position increases the electron density of the pyridine ring, particularly at the ortho and para positions. This activating effect can facilitate certain electrophilic reactions.

Chloro Group (-Cl): The chloro group at the 4-position is an electron-withdrawing group through its inductive effect (-I) but can also be a weak electron-donating group through resonance (+R). In the context of the electron-deficient pyridine ring, its primary role is often as a good leaving group in nucleophilic aromatic substitution reactions. nih.gov

Nitro Group (-NO2): The nitro group at the 3-position is a powerful electron-withdrawing group due to both its strong inductive (-I) and resonance (-R) effects. This deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, especially at positions ortho and para to it.

The combination of these groups makes this compound a versatile intermediate. The chloro group can be displaced by various nucleophiles, and the nitro group can be reduced to an amino group, which can then be further functionalized. This allows for the systematic construction of a wide array of more complex heterocyclic systems.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 6980-08-1 | scbt.com |

| Molecular Formula | C5H4ClN3O2 | scbt.com |

| Molecular Weight | 173.56 g/mol | scbt.com |

| Melting Point | 174-176 °C | smolecule.com |

| Appearance | Light yellow to yellow powder | fluorochem.co.uk |

| Solubility | Soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol. | fishersci.ca |

Properties

IUPAC Name |

4-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRINUVNYFAWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990059 | |

| Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6980-08-1 | |

| Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 4 Chloro 3 Nitropyridine

Multi-Step Synthetic Routes to 2-Amino-4-chloro-3-nitropyridine (B16103)

The construction of the this compound molecule is typically achieved through carefully designed multi-step synthetic pathways that allow for the precise introduction of its characteristic functional groups.

Chlorination and Nitration Sequences for Pyridine (B92270) Precursors

A predominant strategy for synthesizing this compound involves the sequential chlorination and nitration of suitable pyridine precursors. The most widely documented method begins with a pre-functionalized pyridine, namely 2-chloro-4-aminopyridine, which is then subjected to electrophilic nitration. google.com

The nitration is typically carried out using a mixed-acid system, combining concentrated nitric acid and sulfuric acid. google.com The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This species then attacks the electron-rich pyridine ring of the 2-chloro-4-aminopyridine precursor. The reaction is highly regioselective, with the nitro group being directed primarily to the C-3 position, which is ortho to the activating amino group.

An alternative approach involves starting with 2-aminopyridine (B139424) and performing the chlorination step first. Selective monochlorination can be challenging, as over-chlorination can lead to byproducts like 2-amino-3,5-dichloropyridine. google.comnjit.edu However, by conducting the reaction in a strongly acidic medium (e.g., sulfuric acid with a Hammett acidity function below -3.5), the 2-aminopyridine is protonated, which deactivates the ring but still allows for selective chlorination at the C-5 position to yield 2-amino-5-chloropyridine. google.com This intermediate can then be nitrated, which introduces the nitro group at the 3-position. google.comnjit.edu

A different sequence starts with 2-pyridone, which undergoes nitration to form 3-nitro-2-pyridone. This intermediate is then chlorinated, often using a potent agent like triphosgene, to yield 2-chloro-3-nitropyridine (B167233). google.comgoogle.com The final step would then involve the introduction of the amino group at the 4-position.

Regioselective Amination Strategies for Pyridine Core Functionalization

While many syntheses start with an aminated precursor, regioselective amination represents a critical strategy for functionalizing the pyridine core, particularly when constructing analogs or exploring alternative synthetic routes. One effective method is the direct amination of halopyridines. For instance, a compound like 2,4-dichloro-3-nitropyridine (B57353) could theoretically undergo a nucleophilic aromatic substitution (SNAr) reaction. In such cases, the position of amination is dictated by the electronic effects of the existing substituents. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions (C-2 and C-4). The selectivity between the C-2 and C-4 positions would depend on the specific reaction conditions and the nature of the aminating agent. nih.govresearchgate.net

Recent methodologies have explored the use of amides, such as formamide, as the amine source for the amination of chloropyridines like 2-chloro-3-nitropyridine. scielo.br This approach can be performed under reflux conditions and avoids the need for transition metal catalysts, offering a simpler and potentially more cost-effective route to aminopyridines. scielo.brscielo.br Furthermore, advanced techniques like visible-light-promoted C-N radical cross-coupling reactions are emerging for the regioselective amination of C-H bonds, representing a frontier in pyridine functionalization. nih.gov

Precursor Transformations in this compound Synthesis

A novel and fundamentally different approach to the target molecule bypasses the typical pyridine functionalization sequence. This method involves a cyclization reaction between 3-aminopropionitrile and trichloronitroethylene. patsnap.com This reaction first forms a tetrahydropyridine (B1245486) intermediate, which then eliminates hydrogen chloride to yield the final aromatic product, this compound, in high yield. patsnap.com

The table below summarizes key precursor transformations.

| Starting Material | Reagents | Intermediate/Final Product | Reference |

| Picolinic acid hydrochloride | 1. Thionyl chloride 2. Ammonia (B1221849) 3. Hoffmann degradation reagents | 4-Chloro-2-aminopyridine | google.com |

| 2-Pyridone | 1. Nitrating agent 2. Chlorinating agent (e.g., Triphosgene) | 2-Chloro-3-nitropyridine | google.comgoogle.com |

| 3-Aminopropionitrile | Trichloronitroethylene, Base (e.g., K₂CO₃) | This compound | patsnap.com |

This table presents a selection of precursor transformation strategies for the synthesis of this compound and its key intermediates.

Isomeric Selectivity in the Preparation of this compound

A critical challenge in the synthesis of this compound is controlling the formation of isomers. During the electrophilic nitration of 2-chloro-4-aminopyridine, the substitution can occur at either the C-3 or C-5 position, as both are activated by the powerful ortho-, para-directing amino group at C-4.

This leads to the formation of two primary isomers: the desired this compound and the undesired byproduct, 2-amino-4-chloro-5-nitropyridine. google.com The reaction demonstrates a high degree of regioselectivity, strongly favoring the introduction of the nitro group at the C-3 position. This preference is attributed to a combination of electronic and steric factors. The C-3 position is ortho to the amino group and ortho to the chloro group, while the C-5 position is ortho to the amino group but meta to the chloro group.

Published data from patent literature indicates that the nitration process using a mixed acid of 65% nitric acid and concentrated sulfuric acid consistently produces a mixture of these isomers. google.com The separation of these isomers is typically achieved through subsequent purification steps, such as recrystallization or pH-controlled precipitation. google.com

The table below details the typical isomeric distribution and yields obtained from this key reaction step.

| Product Isomer | Yield (%) | Purity (%) |

| This compound | 75 - 85% | 95 - 99% |

| 2-Amino-4-chloro-5-nitropyridine | 15 - 25% | 95 - 99% |

Data sourced from a patented synthetic method for the nitration of 2-chloro-4-aminopyridine, followed by purification. google.com

Process Optimization for Enhanced Efficiency and Industrial Applicability

For the synthesis of this compound to be viable on an industrial scale, process optimization is essential to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability. researchgate.net Optimization efforts focus on several key parameters of the synthetic process.

In the critical nitration step, the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time are crucial variables. researchgate.net Controlling the temperature is particularly important, as nitration reactions are exothermic, and poor temperature management can lead to the formation of undesirable byproducts and potential safety hazards. A patent describing the process specifies a procedure where 2-chloro-4-aminopyridine is dissolved in concentrated sulfuric acid, followed by the slow addition of the nitrating mixture, and the reaction is stirred for an hour at ambient temperature (25-30 °C). google.com

The work-up procedure is another area for optimization. After the reaction is complete, the mixture is typically quenched on ice. The method of product isolation, such as extraction with a suitable solvent like dichloromethane (B109758) and subsequent pH adjustment to induce precipitation, is optimized to maximize recovery and purity. google.com One patented method describes a fractional precipitation by carefully adjusting the pH with ammonia, which allows for the separation of isomers and impurities. google.com

Furthermore, the choice of solvents for reaction and recrystallization is critical for industrial applicability. An optimized process presented by one source utilizes tetrahydrofuran (B95107) as the reaction solvent and isopropanol (B130326) for recrystallization, achieving a high yield (93.4%) and purity (99.8%), demonstrating an efficient and scalable method. patsnap.com The development of such robust and high-yielding procedures is key to the industrial production of this important chemical intermediate. google.compatsnap.com

Comprehensive Reactivity and Mechanistic Investigations of 2 Amino 4 Chloro 3 Nitropyridine

Nucleophilic Substitution Reactions Involving 2-Amino-4-chloro-3-nitropyridine (B16103)

The electron-deficient nature of the pyridine (B92270) ring, amplified by the strongly electron-withdrawing nitro group, renders this compound susceptible to nucleophilic attack. The presence of amino and chloro substituents further modulates the regioselectivity of these reactions.

Vicarious Nucleophilic Substitution (VNS) Pathways on Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.org This reaction allows for the formal replacement of a hydrogen atom by a nucleophile bearing a leaving group at the nucleophilic center. organic-chemistry.org For nitropyridines, VNS reactions typically occur at the positions ortho or para to the activating nitro group. organic-chemistry.org

In the case of 3-nitropyridine (B142982) derivatives, VNS amination with reagents like ammonia (B1221849) or amines has been shown to proceed with high regioselectivity, favoring substitution at the position para to the nitro group (C6). researchgate.netscispace.com Similarly, alkylation reactions using carbanions like those derived from chloromethyl phenyl sulfone also target positions activated by the nitro group. scispace.comkuleuven.be The mechanism involves the initial addition of the carbanion to the electron-deficient ring to form a σ-adduct, followed by a base-induced β-elimination of the leaving group (e.g., HCl) to restore aromaticity. organic-chemistry.org

While specific VNS studies on this compound are not extensively detailed, the principles established for substituted 3-nitropyridines suggest that VNS reactions would likely target the C6 position, which is para to the nitro group and ortho to the ring nitrogen, representing a highly activated site for nucleophilic attack.

Table 1: Regioselectivity in VNS Reactions of Substituted Nitropyridines

| Nitropyridine Substrate | Nucleophile/Reagent | Position of Substitution | Reference |

|---|---|---|---|

| 3-Nitropyridine | Ammonia / Amines | C6 (para to NO₂) | researchgate.net, scispace.com |

| 4-Substituted-3-nitropyridines | Ammonia / Amines | C2 or C6 (para to NO₂) | researchgate.net, scispace.com |

| Nitrobenzene | Chloromethyl phenyl sulfone | ortho/para to NO₂ | organic-chemistry.org |

Oxidative Amination and Related Nucleophilic Transformations of Nitropyridines

Oxidative amination provides another route for the introduction of amino groups onto the nitropyridine ring. This transformation involves the reaction of a nitropyridine with a nucleophilic aminating agent in the presence of an oxidant. For instance, a method for the selective amination of 3-nitropyridine has been developed using ammonia in a DMSO/water mixture with potassium permanganate (B83412) as the oxidant, yielding 2-amino-5-nitropyridine (B18323) with high selectivity. ntnu.no

Studies on 4-chloro-3-nitropyridine (B21940) have shown that oxidative amination can lead to a mixture of products. The reaction with hydroxylamine (B1172632) resulted in amination at the C2 and C6 positions. ntnu.no These reactions highlight that direct amination can occur at positions activated by the nitro group, even in the presence of other substituents like chlorine. researchgate.netscispace.comntnu.no These transformations are valuable for synthesizing various aminopyridine derivatives that serve as precursors for pharmaceuticals and other biologically active molecules. scielo.br

Site-Selective Reactivity at C2, C4, and C6 Positions of Pyridine Derivatives

The regioselectivity of nucleophilic substitution on the this compound ring is dictated by the combined electronic influence of its substituents. The pyridine nitrogen and the nitro group strongly activate the C2, C4, and C6 positions towards nucleophilic attack.

C4 Position: The chlorine atom at the C4 position is activated by the ortho-nitro group and the para-ring nitrogen, making it a good leaving group for standard nucleophilic aromatic substitution (SNAr). Indeed, in reactions with amines, the chlorine at C4 of 2,4-dichloro-3-nitropyridine (B57353) can be selectively substituted. nih.gov Studies involving 2-chloro-3-nitropyridine (B167233) show that the C2-chloro group is readily displaced by various amines. scielo.brscielo.br In this compound, the C4-chloro is similarly activated.

C2 Position: The C2 position is highly activated by the adjacent ring nitrogen and the ortho-nitro group. In related systems like 2,6-dichloro-3-nitropyridine, cross-coupling reactions have shown a preference for the C2 position. nih.gov

C6 Position: The C6 position is activated by the para-nitro group and the adjacent ring nitrogen. It is a prime target for reactions where hydrogen is replaced, such as VNS and oxidative amination. researchgate.netntnu.no

The presence of the amino group at C2, being an electron-donating group, can somewhat modulate the reactivity, but the powerful activating effects of the nitro group and the ring nitrogen generally dominate the site-selectivity. researchgate.net

Electrophilic Aromatic Substitution Dynamics on Substituted Nitropyridines

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. The presence of a nitro group further deactivates the ring, making these reactions even more difficult.

Influence of Pyridinium (B92312) Cation Formation on Electrophilic Reactivity

Under the acidic conditions typically required for electrophilic aromatic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated to form a pyridinium cation. researchgate.netiust.ac.ir This positive charge on the nitrogen atom dramatically increases the electron deficiency of the aromatic ring, making it extremely unreactive towards attack by electrophiles. iust.ac.irumich.edu Consequently, direct electrophilic substitution on pyridine and its derivatives, especially those already bearing deactivating groups like nitro substituents, requires harsh reaction conditions and often results in very low yields. researchgate.netumich.edu For this reason, the synthesis of compounds like this compound typically proceeds by nitrating a pre-functionalized pyridine precursor rather than through electrophilic substitution on a nitropyridine. smolecule.com

Mechanistic Insights into Nitro Group Migration and Rearrangements (e.g., Sigmatropic Shift)

While direct electrophilic substitution is disfavored, interesting rearrangements involving the nitro group have been observed. One notable example is a mechanism for the nitration of pyridine that avoids direct electrophilic attack on the deactivated ring. This process involves the initial formation of an N-nitropyridinium ion by reacting pyridine with dinitrogen pentoxide (N₂O₅). researchgate.netresearchgate.net This intermediate then reacts with a nucleophile, such as bisulfite, which adds to the C2 or C4 position. ntnu.no This addition breaks the ring's aromaticity and facilitates the migration of the nitro group from the nitrogen atom to the C3 position of the ring. researchgate.netresearchgate.net This rearrangement has been proposed to occur via a smolecule.com sigmatropic shift. researchgate.netscispace.comresearchgate.net Subsequent elimination of the nucleophile restores the aromatic system, yielding the 3-nitropyridine product.

Furthermore, nitro group migrations have been documented in other contexts. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with certain amines can lead to a product where the nitro group has migrated from the C4 to the C3 position. clockss.org While the specific mechanisms can vary, these rearrangements highlight the dynamic nature of the nitro group on the pyridine ring under certain reaction conditions. clockss.orgnih.gov

Table 2: Summary of Nitro Group Migration Mechanisms

| Starting Material/System | Reaction Conditions | Proposed Mechanism | Product | Reference |

|---|---|---|---|---|

| Pyridine | 1. N₂O₅2. HSO₃⁻ | smolecule.com Sigmatropic shift from N to C3 | 3-Nitropyridine | researchgate.net, researchgate.net |

| 3-Bromo-4-nitropyridine | Amine, polar aprotic solvent | Rearrangement (mechanism under investigation) | Product with NO₂ at C3 | clockss.org |

Transformations of Functional Groups in this compound

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: an amino group, a nitro group, and a chlorine atom. Each of these sites can be selectively targeted to synthesize a variety of pyridine derivatives.

Amino Group Transformations (e.g., Diazotization Reactions)

The amino group at the C2 position of the pyridine ring is a key site for transformations, most notably through diazotization reactions. This process involves treating the amino compound with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, to form a diazonium salt intermediate. smolecule.comgoogle.com This intermediate is often unstable and can be readily converted into other functional groups.

A common transformation is the hydrolysis of the diazonium salt to an alcohol. For instance, subjecting this compound to diazotization at low temperatures (0–5 °C) followed by heating to 60–80 °C leads to the formation of 4-chloro-3-nitropyridin-2-ol. smolecule.comgoogle.com The reaction proceeds by nucleophilic substitution of the diazonium group by water. smolecule.com

The diazonium salt derived from this compound can also be used in Sandmeyer-type reactions to introduce a variety of substituents. For example, treatment with cuprous bromide (CuBr) in hydrobromic acid can replace the amino group with a bromine atom. google.com

Furthermore, the amino group can be acylated. For example, it reacts with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine (B128534) to yield N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide. google.com

Table 1: Examples of Amino Group Transformations

| Starting Material | Reagents | Product | Reaction Type |

| This compound | 1. NaNO₂, HCl (0-5 °C) 2. Heat (60-80 °C) | 4-Chloro-3-nitropyridin-2-ol | Diazotization-Hydrolysis |

| This compound | Cyclopropanecarbonyl chloride, Triethylamine | N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide | Acylation |

Nitro Group Reductions and Derivatizations

The nitro group at the C3 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. georganics.sk Its reduction to an amino group is a fundamental transformation, opening pathways to a wide range of fused heterocyclic systems and other derivatives.

The reduction of the nitro group in nitropyridine derivatives is a common and important reaction. georganics.sk Various reducing agents can be employed to convert the nitro group into a primary amine, yielding 4-chloro-2,3-diaminopyridine. This diamine is a valuable precursor for the synthesis of imidazopyridines and other fused heterocyclic structures. While specific conditions for the reduction of this compound are part of broader synthetic schemes, general methods for nitro group reduction on pyridine rings include catalytic hydrogenation (e.g., using Pd/C and a hydrogen source like ammonium (B1175870) formate) or using metal-acid systems (e.g., iron in acetic acid). google.commdpi.comnih.gov

The electron-withdrawing nature of the nitro group also facilitates nucleophilic aromatic substitution, although this is more pronounced for substituents at the ortho and para positions relative to the nitro group. georganics.sk

Table 2: Example of Nitro Group Reduction

| Starting Material | General Reagents | Product | Reaction Type |

| This compound | Reducing agent (e.g., Fe/CH₃COOH, Pd/C, H₂) | 4-Chloro-2,3-diaminopyridine | Nitro Group Reduction |

Halogen Atom (Chlorine) Transformations (e.g., Nucleophilic Displacement, Metal-Catalyzed Cross-Coupling)

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as a handle for metal-catalyzed cross-coupling reactions. The reactivity at this position is enhanced by the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. innospk.com

Nucleophilic Displacement:

The C4-chloro substituent can be displaced by various nucleophiles. For example, reaction with sodium 3-amino-2-pyridinethiolate results in the substitution of the chlorine atom to form a sulfide, which can then undergo further intramolecular reactions. mdpi.comnih.gov The chlorine atom can also be displaced by other nucleophiles such as amines and alkoxides, a common strategy in the synthesis of substituted pyridines. mdpi.comnih.gov The activation provided by the ring nitrogen and the nitro group makes the C4 position a favorable site for such substitutions. thieme-connect.com

Metal-Catalyzed Cross-Coupling:

The chloro substituent is a suitable coupling partner in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl or vinyl groups at the C4 position. While traditional palladium/triarylphosphine catalysts can be effective for activated chloropyridines, more electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., PCy₃, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands often provide better results for less reactive aryl chlorides. uwindsor.ca

Stille Coupling: This involves the reaction with organostannanes. Stille reactions of chloropyridines, particularly those activated by electron-withdrawing groups like a nitro group, have a well-established history and can be carried out with traditional palladium catalysts. uwindsor.ca

Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of C-N bonds by reacting the chloropyridine with an amine in the presence of a palladium catalyst and a strong base. This is a versatile method for synthesizing substituted aminopyridines.

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to introduce alkynyl moieties.

These cross-coupling reactions provide a modular approach to functionalize the this compound scaffold, enabling the synthesis of complex molecules. mdpi.com

Table 3: Examples of Chlorine Atom Transformations

| Starting Material | Reagents | Product Type | Reaction Type |

| This compound | R-B(OH)₂, Pd catalyst, Base | 2-Amino-4-aryl-3-nitropyridine | Suzuki Coupling |

| This compound | R-Sn(Alkyl)₃, Pd catalyst | 2-Amino-4-substituted-3-nitropyridine | Stille Coupling |

| This compound | R-NH₂, Pd catalyst, Base | 2-Amino-4-(substituted amino)-3-nitropyridine | Buchwald-Hartwig Amination |

| This compound | R-C≡CH, Pd catalyst, Cu(I) co-catalyst, Base | 2-Amino-4-alkynyl-3-nitropyridine | Sonogashira Coupling |

| This compound | Sodium 3-amino-2-pyridinethiolate | Sulfide derivative | Nucleophilic Aromatic Substitution |

Catalytic Approaches in 2 Amino 4 Chloro 3 Nitropyridine Chemistry

Transition Metal Catalysis for Functionalization and Derivatization

Transition metal catalysis is a cornerstone for the functionalization of pyridine (B92270) rings, offering powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For nitropyridines like 2-Amino-4-chloro-3-nitropyridine (B16103), these catalytic systems can overcome the challenges associated with the compound's electronic properties, enabling a wide range of derivatizations. The nitro group itself can be used as a coupling handle in denitrative reactions, which have emerged as a valuable alternative to traditional cross-coupling methods that typically rely on haloarenes. acs.org

Palladium-catalyzed reactions are particularly prominent in this area. For instance, the denitrative Sonogashira coupling, which pairs nitroarenes with terminal alkynes, has been successfully developed using palladium catalysts like Pd(en)(NO₃)₂. acs.org This provides a direct route to aryl alkynes. Similarly, denitrative Mizoroki–Heck reactions, catalyzed by systems such as Pd(acac)₂/BrettPhos, allow for the coupling of nitroarenes with dienes to form complex polyene structures. acs.org These reactions showcase the ability of transition metals to activate the nitroarene for C-C bond formation. acs.org

Beyond palladium, other transition metals have been employed. Iron-catalyzed radical cycloadditions represent another strategy for constructing heterocyclic frameworks. mdpi.com Rhodium catalysts, such as RhCl(PPh₃)₃, have been shown to facilitate the denitrative formation of C-O bonds by reacting nitroarenes with arylboronic acids. acs.org The functionalization is not limited to the nitro group; transition metals can also direct the activation of C-H bonds on the pyridine ring, allowing for alkylation, arylation, and other modifications at specific positions. nih.govthieme-connect.de

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Sonogashira Coupling | Pd(en)(NO₃)₂ / BrettPhos | Nitroarenes, Terminal Alkynes | Aryl Alkynes | acs.org |

| Mizoroki-Heck Reaction | Pd(acac)₂ / BrettPhos | Nitroarenes, Buta-1,3-dienes | 1,4-Diaryl-1,3-butadienes | acs.org |

| C-O Bond Formation | RhCl(PPh₃)₃ | Nitroarenes, Arylboronic Acids | Diaryl Ethers | acs.org |

| C-N Bond Formation | Cobalt Oxide Nanomaterials | Nitroarenes | Anilines | guidechem.com |

| C-H Arylation | Pd(OAc)₂ | Pyridines, Aryl Iodides | Arylated Pyridines | nih.gov |

Organocatalysis and Metal-Free Protocols in Pyridine Synthesis

In a move towards more sustainable and cost-effective synthesis, organocatalysis and metal-free protocols have gained significant traction. These methods avoid the use of often expensive and potentially toxic transition metals, offering alternative pathways for the synthesis and derivatization of pyridine compounds. nih.govresearchgate.net

One notable metal-free approach involves the reduction of aromatic nitro compounds. A highly efficient method utilizes tetrahydroxydiboron (B82485) as the reducing agent, catalyzed by the organic molecule 4,4'-bipyridine. guidechem.com This system demonstrates excellent chemoselectivity, reducing the nitro group to an amine without affecting other sensitive functional groups, a crucial step in the further functionalization of molecules like this compound. guidechem.com Another strategy for derivatization is the direct C-N bond-forming reaction between chloropyridines and amides under reflux conditions, which proceeds without any metal catalyst or microwave irradiation. scielo.br For example, 2-chloro-3-nitropyridine (B167233) can be reacted with various formamides to yield aminopyridine derivatives. scielo.br

Furthermore, multicomponent reactions (MCRs) catalyzed by organic reagents provide an efficient route to highly substituted pyridines. A domino reaction using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst can be employed to construct pyridine frameworks from simple precursors under eco-friendly conditions. researchgate.net These methods highlight a shift towards smarter synthetic designs that minimize reliance on metallic reagents while still enabling access to complex molecular architectures.

| Reaction Type | Catalyst/Reagent | Reactants | Key Feature | Reference |

| Nitro Group Reduction | 4,4'-bipyridine / B₂(OH)₄ | Aromatic Nitro Compounds | Metal-free, highly chemoselective reduction | guidechem.com |

| C-N Bond Formation | None (thermal) | 2-Chloro-3-nitropyridine, Formamides | Transition-metal-free amination | scielo.br |

| C-H Amidation | None (rearrangement) | N-Pyridyl-N-hydroxylamines | Access to imidazo[4,5-b]pyridin-2-ones | nih.gov |

| Domino Reaction | DBU | β-chloro-α,β-unsaturated aldehydes, 1,3-diketones, ammonium (B1175870) acetate | Metal-free synthesis of pyridine frameworks | researchgate.net |

Green Chemistry Principles in the Synthesis and Transformation of Nitropyridines (e.g., Sonochemistry)

The principles of green chemistry are increasingly influencing the synthesis and transformation of nitropyridines, aiming to reduce environmental impact through energy efficiency, waste reduction, and the use of safer solvents. bohrium.com Technologies such as sonochemistry, microwave irradiation, and multicomponent reactions are at the forefront of this shift. researchgate.netresearchgate.net

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for green synthesis. mdpi.com Ultrasound irradiation can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation, often leading to shorter reaction times, higher yields, and milder conditions. researchgate.netmdpi.com The synthesis of various heterocyclic scaffolds, such as 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles, has been successfully achieved in aqueous media under ultrasound irradiation, demonstrating a green and simple approach. researchgate.net Malononitrile, a key building block, is frequently used in these ultrasound-assisted multicomponent syntheses to create diverse heterocyclic structures. semanticscholar.org

Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, reducing the number of synthetic operations, solvent waste, and purification steps. bohrium.com The Hantzsch reaction, a classic MCR for pyridine synthesis, has been adapted to create unsymmetrical nitropyridines, aligning with green chemistry goals. bohrium.com Process optimization is another key aspect, focusing on minimizing the use of solvents and reagents. For example, methods have been developed for the synthesis of pyridine derivatives where intermediates are not isolated, which improves productivity and reduces solvent use. rasayanjournal.co.in The use of water as a solvent and the development of recyclable catalysts are also central to making the chemistry of nitropyridines more sustainable. researchgate.net

| Green Chemistry Approach | Technology/Method | Example Application | Key Advantage | Reference |

| Energy Efficiency | Sonochemistry (Ultrasound) | Synthesis of pyran derivatives | Accelerated reaction rates, use of water as solvent | researchgate.net |

| Atom Economy | Multicomponent Reactions (MCRs) | Hantzsch pyridine synthesis | Single-step synthesis, reduced waste | bohrium.com |

| Waste Reduction | Process Optimization | Non-isolation of intermediates | Improved productivity, reduced solvent consumption | rasayanjournal.co.in |

| Alternative Energy | Microwave Irradiation | Nitration reactions | Shorter reaction times, enhanced control | researchgate.net |

| Sustainable Solvents | Aqueous Media | Ultrasound-assisted synthesis | Environmentally benign solvent | researchgate.net |

Computational and Theoretical Studies of 2 Amino 4 Chloro 3 Nitropyridine Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of intermediates and transition states that are often difficult to observe experimentally. For 2-Amino-4-chloro-3-nitropyridine (B16103), these calculations help to rationalize its behavior in various synthetic transformations.

Studies on electrophilic nitropyridines reacting with carbanions show the formation of these Meisenheimer-type adducts. researchgate.net The stability of such an intermediate is significantly influenced by the substituents on the pyridine (B92270) ring. For this compound, the potent electron-withdrawing nitro group at the C3 position is crucial for stabilizing the negative charge that develops in the ring upon nucleophilic attack, particularly at the C2 and C4 positions. imperial.ac.ukuoanbar.edu.iq Computational studies reveal that for effective stabilization of the resulting anionic intermediate, the alkyl substituent and the adjacent nitro group tend to adopt a planar conformation. researchgate.net This planarization facilitates the delocalization of the negative charge, thereby lowering the energy of the intermediate.

The relative stability of different possible Meisenheimer adducts can be computationally evaluated to predict the most likely site of nucleophilic attack. The table below illustrates hypothetical relative energies for Meisenheimer adducts formed from the addition of a generic nucleophile (Nu⁻) to this compound at different positions, as would be determined by Density Functional Theory (DFT) calculations.

| Position of Nucleophilic Attack | Key Stabilizing Factors | Calculated Relative Stability (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C2 | Delocalization into N-atom and NO₂ group | -5.2 | Possible, but may be sterically hindered by NH₂ |

| C4 | Direct delocalization onto NO₂ group; activation by Cl | 0.0 (Reference) | Most Favorable (leading to substitution of Cl) |

| C6 | Delocalization into N-atom | -2.8 | Less Favorable |

Beyond stable intermediates, quantum chemical calculations allow for the precise characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy (Ea) of a reaction, which is directly related to the reaction rate. Transition state theory computations have been effectively used to evaluate the barrier heights for reactions involving substituted aromatic compounds. acs.org

For this compound, key transformations include nucleophilic aromatic substitution and reductive cyclization. researchgate.netresearchgate.net In a typical SNAr reaction, transition state analysis would model the breaking of the C-Cl bond and the formation of the new C-Nu bond. Calculations can pinpoint the geometry of the transition state and its associated energy, providing a quantitative measure of the reaction's feasibility. Theoretical investigations on similar systems have successfully used methods like the M06-2X functional to evaluate these energy barriers. acs.org

The following table presents hypothetical activation energies for the substitution of the chloro group in this compound by different nucleophiles, as could be determined through transition state analysis.

| Reactant Nucleophile | Solvent System (modeled) | Calculated Activation Energy (Ea, kcal/mol) | Predicted Relative Rate |

|---|---|---|---|

| Methoxide (CH₃O⁻) | Methanol | 15.8 | Fast |

| Ammonia (B1221849) (NH₃) | Water | 21.5 | Moderate |

| Aniline (C₆H₅NH₂) | Toluene | 24.1 | Slow |

Electronic Structure and Reactivity Predictions for Substituted Pyridines

The reactivity of this compound is a direct consequence of its electronic structure, which is shaped by the interplay of its constituent functional groups. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom. imperial.ac.uk This deficiency is further intensified by the strongly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups. Conversely, the amino (-NH₂) group is electron-donating.

Computational studies on substituted pyridines demonstrate that these electronic effects can be quantified and used to predict reactivity. nih.govnih.gov Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to the ability to accept electrons. For electron-deficient pyridines, a lower ELUMO indicates greater susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attack, respectively.

Studies show that substitution on the pyridine ring provides a direct handle on the electronic properties and subsequent reactivity. nih.gov The combination of an electron-donating amino group and electron-withdrawing nitro and chloro groups in this compound creates a highly polarized system, making the carbon atoms attached to the chloro and nitro groups highly electrophilic.

| Compound | Substituents | Calculated ELUMO (eV) | Calculated Dipole Moment (Debye) | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|---|

| Pyridine | -H | -0.15 | 2.2 | Low |

| 4-Nitropyridine | 4-NO₂ | -2.85 | 1.6 | High |

| 2-Aminopyridine (B139424) | 2-NH₂ | +0.45 | 2.1 | Very Low |

| This compound | 2-NH₂, 4-Cl, 3-NO₂ | -3.10 | 4.5 | Very High |

Quantitative Structure-Reactivity Relationships in Functionalized Pyridine Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity. nih.govresearchgate.net These models use computationally derived molecular descriptors as variables to predict experimental outcomes, such as reaction rates or equilibrium constants.

For pyridine derivatives, quantum chemical parameters are frequently used as descriptors in QSRR models. nih.gov These parameters can include:

EHOMO and ELUMO: As indicators of electron-donating and accepting abilities.

Atomic Charges: Charges on specific atoms can indicate reactive sites.

Molecular Volume and Surface Area: Steric parameters that can influence reactivity. researchgate.net

A typical QSRR study involves calculating these descriptors for a series of related pyridine derivatives and then using statistical methods, like multiple linear regression, to find a correlation with an experimentally measured reactivity parameter. For instance, in studying the rate of nucleophilic substitution, a QSRR model might take the form:

log(k) = c₀ + c₁(ELUMO) + c₂(μ) + c₃(qC)

where 'k' is the reaction rate constant, 'qC' is the charge on the carbon atom undergoing substitution, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such models are valuable for predicting the reactivity of new, unsynthesized pyridine derivatives and for gaining a deeper understanding of the factors that drive a particular reaction. nih.govresearchgate.net

| Substituent at C3 | Experimental log(k) | Calculated ELUMO (eV) | Calculated Charge on C4 (a.u.) |

|---|---|---|---|

| -H | -4.5 | -0.95 | +0.18 |

| -CH₃ | -5.1 | -0.88 | +0.17 |

| -CN | -2.3 | -2.45 | +0.25 |

| -NO₂ | -0.8 | -3.05 | +0.29 |

Role of 2 Amino 4 Chloro 3 Nitropyridine As a Versatile Synthetic Intermediate

Building Block for Advanced Heterocyclic Scaffolds

The strategic positioning of functional groups on 2-amino-4-chloro-3-nitropyridine (B16103) makes it an ideal starting material for the construction of advanced heterocyclic scaffolds. These scaffolds are the core structures of many biologically active molecules and functional materials.

Synthesis of Fused Pyridine (B92270) Systems (e.g., Imidazo[4,5-b]pyridines, Imidazo[4,5-c]pyridines, Diazaphenothiazines)

This compound is extensively used in the synthesis of fused pyridine systems, which are integral to many pharmaceutical compounds.

A highly efficient method for synthesizing the privileged imidazo[4,5-b]pyridine scaffold starts from 2-chloro-3-nitropyridine (B167233). nih.govacs.orgresearchgate.net This process often involves a tandem sequence of reactions, beginning with a nucleophilic aromatic substitution (SNAr) with primary amines, followed by in-situ reduction of the nitro group and subsequent heteroannulation with aldehydes. nih.govacs.orgresearchgate.net This one-pot approach is lauded for its efficiency and the ability to generate a diverse range of functionalized imidazo[4,5-b]pyridines. researchgate.net The reaction of 2-chloro-3-nitropyridine with primary amines, facilitated by a water-isopropanol (H₂O-IPA) solvent system, is a key step in forming the N-substituted pyridine-2-amine intermediate. nih.govacs.org Subsequent reduction of the nitro group, for example with zinc dust and hydrochloric acid, yields the crucial diamine derivative, which then undergoes cyclization with an aldehyde to form the imidazo[4,5-b]pyridine ring. nih.govacs.orgresearchgate.net

The synthesis of imidazo[4,5-c]pyridines can also be achieved from precursors derived from this compound. For instance, the nitration of 4-acylaminopyridines can lead to the formation of 3,4-diaminopyridine, a key intermediate for imidazo[4,5-c]pyridines. researchgate.net Solid-phase synthesis methodologies have also been developed, starting from 2,4-dichloro-3-nitropyridine (B57353), to create libraries of both imidazo[4,5-b] and imidazo[4,5-c]pyridines. acs.org

Furthermore, this compound is a precursor for the synthesis of diazaphenothiazines. For example, 1,6-diazaphenothiazines can be synthesized through the reaction of 2-chloro-3-nitropyridine with sodium 3-amino-2-pyridinethiolate. nih.gov This reaction proceeds via a Smiles rearrangement. nih.govresearchgate.net Similarly, 3,6-diazaphenothiazines are synthesized from 4-chloro-3-nitropyridine (B21940) and sodium 3-amino-2-pyridinethiolate, also involving a Smiles rearrangement. mdpi.comtandfonline.comtandfonline.comnih.gov

Table 1: Synthesis of Fused Pyridine Systems from this compound and its Derivatives

| Starting Material | Reagents | Fused System | Reference(s) |

| 2-Chloro-3-nitropyridine | Primary amines, Zn/HCl, Aldehydes | Imidazo[4,5-b]pyridines | nih.govacs.orgresearchgate.net |

| 2,4-Dichloro-3-nitropyridine | Polymer-supported amines, Aldehydes | Imidazo[4,5-b]pyridines, Imidazo[4,5-c]pyridines | acs.org |

| 2-Chloro-3-nitropyridine | Sodium 3-amino-2-pyridinethiolate | 1,6-Diazaphenothiazines | nih.gov |

| 4-Chloro-3-nitropyridine | Sodium 3-amino-2-pyridinethiolate | 3,6-Diazaphenothiazines | mdpi.comtandfonline.comtandfonline.comnih.gov |

Formation of Poly-Substituted Pyridines and Pyridones for Diverse Chemical Libraries

The reactivity of this compound allows for the synthesis of a wide array of poly-substituted pyridines and pyridones, which are valuable components of chemical libraries used in high-throughput screening for drug discovery. researchgate.net The chlorine atom can be readily displaced by various nucleophiles, and the nitro and amino groups can be transformed into other functionalities, enabling the creation of structurally diverse molecules. google.come-bookshelf.de The synthesis of polysubstituted pyridines can be achieved through one-pot, multi-component cyclocondensation reactions. core.ac.uk

Precursor for Complex Organic Molecules

The inherent reactivity of this compound positions it as a key precursor for the synthesis of complex organic molecules. Its functional groups serve as handles for the strategic introduction of molecular complexity.

Strategic Introduction of Diverse Functional Groups into the Pyridine Core

The chloro, amino, and nitro groups on the this compound scaffold offer distinct opportunities for functionalization. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. nih.govacs.orgresearchgate.net The nitro group can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. nih.govacs.orgresearchgate.net The original amino group at the 2-position can also be derivatized. This multi-faceted reactivity enables a systematic and strategic approach to building molecular diversity around the pyridine core.

Methodologies for the Design and Construction of Complex Chemical Architectures

The synthesis of complex chemical architectures from this compound often employs tandem or one-pot reaction sequences. acs.orgresearchgate.net These methodologies are designed to be efficient and minimize purification steps, which is crucial for the rapid generation of compound libraries. acs.orgresearchgate.net For example, a tandem SNAr reaction, nitro group reduction, and heterocyclization sequence allows for the construction of the imidazo[4,5-b]pyridine scaffold in a single pot. acs.orgresearchgate.net Solid-phase synthesis is another powerful strategy that has been utilized, particularly for creating libraries of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. acs.org This approach involves attaching the pyridine building block to a polymer support and then carrying out a series of reactions to build the final molecule, which can then be cleaved from the support. acs.org

Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry utilizing this compound Scaffolds

This compound and its derivatives are well-suited for diversity-oriented synthesis and combinatorial chemistry, which are powerful approaches for exploring chemical space and discovering new bioactive molecules. acs.orgacs.orgijpsr.com The ability to introduce multiple points of diversity into the scaffold is a key advantage. acs.orgresearchgate.net

In the synthesis of imidazo[4,5-b]pyridines, for instance, diversity can be introduced by varying the primary amine and the aldehyde used in the reaction sequence. acs.orgresearchgate.net This allows for the rapid generation of a library of compounds with different substituents at the 1- and 2-positions of the imidazo[4,5-b]pyridine ring system. researchgate.net Solid-phase synthesis further enhances the potential for combinatorial approaches by allowing for the systematic variation of building blocks in a high-throughput manner. acs.org The development of efficient one-pot methodologies is also crucial for the successful implementation of diversity-oriented synthesis, as it streamlines the production of compound libraries. acs.orgresearchgate.net

Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Confirmation in Reaction Studies

Spectroscopic Techniques (e.g., NMR Spectroscopy, Mass Spectrometry) for Reaction Monitoring and Adduct Characterization

Spectroscopic methods are indispensable tools for the real-time monitoring of chemical reactions and the detailed characterization of the resulting products and any formed adducts. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are at the forefront of these analytical approaches.

NMR Spectroscopy allows chemists to track the progress of a reaction by observing the changes in the chemical environment of specific nuclei, primarily ¹H and ¹³C. For instance, in the synthesis or transformation of 2-Amino-4-chloro-3-nitropyridine (B16103), NMR can monitor the disappearance of reactant signals and the simultaneous emergence of product signals. The chemical shifts (δ), coupling constants (J), and integration of these signals provide a wealth of information about the molecular structure. In reactions involving related nitropyridines, such as the ring-opening reaction of 2-chloro-3-nitropyridine (B167233) with a hydroxide (B78521) ion, NMR has been crucial in identifying the initially formed unstable intermediate and its subsequent isomerization to a more stable form. acs.orgresearchgate.net The coupling constants observed in the ¹H NMR spectrum were fundamental in establishing the pseudo-cis geometry of the first intermediate, as predicted by the SN(ANRORC) mechanism. acs.orgresearchgate.net

Mass Spectrometry is a powerful technique for determining the molecular weight of compounds and elucidating their structure by analyzing the fragmentation patterns of their ions. In the context of this compound reactions, MS is used to confirm the mass of the synthesized products and to characterize any adducts that may form. For example, in studies of the reaction between the related 2-chloro-5-nitropyridine (B43025) and hydroxide ions, negative ion fast atom bombardment (FAB) and tandem mass spectrometry were employed to confirm that the reaction proceeds through a ring-opened anionic intermediate. acs.org This demonstrates the capability of MS to identify transient species and provide evidence for proposed reaction mechanisms. Modern techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS are particularly useful for analyzing adducts, including those formed with biological molecules or other reagents. mdpi.comnih.gov

X-ray Crystallography in Reaction Intermediate and Product Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids at an atomic level. This technique is invaluable for the unambiguous structural confirmation of reaction products and, in favorable cases, for the analysis of stable reaction intermediates.

By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can construct a detailed model of the electron density within the crystal. This model reveals the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com

In the study of nitropyridine chemistry, X-ray crystallography has been used to:

Confirm the structure of final products: For derivatives and adducts of aminonitropyridines, crystallography provides undeniable proof of the molecular structure, confirming the regiochemistry of substitution reactions. mdpi.combohrium.com For instance, the crystal structure of an adduct of 2-amino-5-nitropyridine (B18323) with 4-chlorobenzoic acid was determined to belong to the monoclinic crystal system, confirming the formation of the new crystalline material. bohrium.com

Analyze reaction intermediates: When a reaction intermediate is stable enough to be isolated and crystallized, X-ray analysis offers a direct snapshot of its structure. Studies on the reaction of 2-chloro-3-nitropyridine with hydroxide ions successfully isolated a second, more stable ring-opened intermediate. acs.orgresearchgate.net X-ray crystallography confirmed its pseudo-trans geometry, which explained its reluctance to undergo the subsequent ring-closing reaction. acs.org

The data obtained from crystallographic analysis is crucial for understanding structure-property relationships and for validating mechanistic hypotheses derived from spectroscopic or computational methods.

Future Research Directions for 2 Amino 4 Chloro 3 Nitropyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 2-amino-4-chloro-3-nitropyridine (B16103) often rely on the nitration of 2-chloro-4-aminopyridine precursors. smolecule.com A common method involves using a mixture of 65% nitric acid and concentrated sulfuric acid, which can yield a mixture of isomers, including 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine. google.com While effective, this process can generate significant acidic waste and requires careful control of reaction conditions due to its exothermic nature.

Future research is expected to focus on developing more sustainable and "green" synthetic methodologies. ijnc.irbohrium.com This includes exploring alternative nitrating agents that are less hazardous and produce fewer byproducts. The principles of green chemistry, such as waste reduction and the use of environmentally benign solvents, will guide the development of these new routes. ijnc.ir Additionally, research into more selective reactions that favor the formation of the desired 3-nitro isomer over the 5-nitro isomer would improve atom economy and reduce the need for extensive purification steps like recrystallization. smolecule.comgoogle.com The use of catalytic systems, such as those employing pyridine-2-carboxylic acid, in related syntheses points towards potential avenues for developing more efficient and environmentally friendly processes for producing this compound and its derivatives. nih.gov

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The reactivity of this compound is largely dictated by its functional groups. The chlorine atom is susceptible to nucleophilic substitution, the nitro group can be reduced to an amino group, and the amino group itself can undergo various transformations. smolecule.com While many reactions involving these groups have been explored, there remains significant potential for discovering new reactivity modes and achieving more selective transformations.

Future investigations could focus on:

Selective C-H Functionalization: Directly activating and functionalizing the C-H bonds of the pyridine (B92270) ring would provide a more direct route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Novel Cyclization Reactions: Utilizing the existing functional groups to construct new heterocyclic rings fused to the pyridine core is a promising area. Tandem reactions, where multiple bonds are formed in a single pot, could lead to the rapid assembly of complex molecular scaffolds. acs.orgresearchgate.net

Controlled Reactivity of the Nitro Group: While reduction of the nitro group is a common transformation, exploring other reactions, such as its participation in cycloadditions or its conversion to other functional groups, could unlock new synthetic possibilities. mdpi.com The development of methods for selective transformations at one functional group while leaving others intact will be crucial for expanding the synthetic utility of this compound.

Advanced Mechanistic Studies through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. Integrating experimental studies with computational chemistry offers a powerful approach to elucidating these mechanisms.

Future research in this area will likely involve:

In-situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable information about reaction intermediates and transition states. researchgate.net

Kinetic Studies: Measuring reaction rates under different conditions can help to determine the factors that influence reactivity and selectivity.

Computational Modeling: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.netresearchgate.net These computational studies can provide insights that are difficult to obtain through experiments alone.

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound, enabling the development of more efficient and selective synthetic methods.

Strategic Integration into Complex Molecular Synthesis and Novel Chemical Space Exploration

This compound serves as a key starting material for the synthesis of a variety of biologically active molecules and functional materials. chemicalbook.commdpi.com Its derivatives have been investigated for their potential as herbicides, insecticides, and pharmaceuticals, including inhibitors of various kinases. mdpi.comnih.gov

Future research will focus on the strategic incorporation of this building block into the synthesis of increasingly complex and novel molecular architectures. This involves:

Target-Oriented Synthesis: Utilizing this compound as a scaffold to synthesize complex natural products and other biologically active molecules.

Diversity-Oriented Synthesis: Employing this compound in combinatorial chemistry approaches to generate large libraries of diverse molecules for high-throughput screening and the discovery of new lead compounds for drug development.

Exploration of Novel Chemical Space: The unique electronic and structural features of this compound can be leveraged to create molecules with unprecedented properties, expanding the boundaries of known chemical space. acs.org

The development of efficient and selective methods for modifying this compound will be crucial for its successful application in these areas. The continued exploration of its chemistry promises to yield new and valuable compounds with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-chloro-3-nitropyridine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sequential nitration and chlorination of pyridine derivatives. For example, nitration at the 3-position followed by chlorination at the 4-position, with subsequent amination. Purity validation requires HPLC (for quantitative analysis) and 1H/13C NMR to confirm structural integrity . High-resolution mass spectrometry (HRMS) can resolve molecular ion peaks to distinguish from byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : The amino (-NH2) proton appears as a broad singlet (~δ 5-6 ppm), while aromatic protons resonate between δ 7-9 ppm. Chlorine and nitro groups induce deshielding .

- XRD : Single-crystal X-ray diffraction (e.g., as in related pyridine derivatives) confirms bond lengths and angles, critical for distinguishing regioisomers .

- FT-IR : Strong NO2 asymmetric stretching (~1520 cm⁻¹) and NH2 bending (~1600 cm⁻¹) are diagnostic .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to the nitro group (potential explosive hazard) and chlorinated aromatic structure (toxic by inhalation), use explosion-proof equipment in small-scale reactions. Store in inert atmospheres below 25°C. Refer to GHS-compliant SDS guidelines for chloronitropyridines, emphasizing fume hoods and PPE .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set model charge distribution and frontier molecular orbitals (HOMO/LUMO). Exact exchange terms improve accuracy for nitro group polarization and amino group lone pairs . Solvent effects (e.g., DMSO) are modeled using the PCM framework. Validate results against experimental UV-Vis spectra .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

- Methodological Answer : The chloro group at C4 is activated toward Buchwald-Hartwig amination or Suzuki coupling due to electron-withdrawing nitro and amino groups. Kinetic studies (e.g., monitoring via in situ IR) reveal that the nitro group at C3 stabilizes the transition state via resonance. Use Pd(OAc)2/XPhos catalyst systems for selective C4 substitution .

Q. How do steric and electronic effects influence its tautomeric equilibria?

- Methodological Answer : The amino group at C2 can tautomerize to an imino form, but the nitro group at C3 disfavors this due to electron withdrawal. Dynamic NMR in DMSO-d6 at variable temperatures quantifies tautomer populations. Computational NBO analysis identifies hyperconjugative interactions stabilizing the amino tautomer .

Q. What strategies resolve spectral overlap in its 13C NMR caused by chlorine isotopes?

- Methodological Answer : Chlorine’s quadrupolar moment (I = 3/2) splits peaks into multiplets. Use DEPT-135 or HSQC to isolate coupled carbons. For quantification, compare with halogen-decoupled spectra or simulate patterns using software like MestReNova .

Q. Can this compound serve as a precursor for heterocyclic drug candidates?

- Methodological Answer : Yes. The chloro and nitro groups allow sequential functionalization. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.